

Application Notes and Protocols for RS102895 Hydrochloride In Vitro Assays

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Compound of Interest		
Compound Name:	RS102895 hydrochloride	
Cat. No.:	B1662833	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6] This signaling axis is implicated in the pathophysiology of various inflammatory diseases, making CCR2 an attractive therapeutic target.[5][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of RS102895 hydrochloride.

Mechanism of Action

RS102895 hydrochloride is a non-competitive antagonist that binds to the CCR2 receptor, preventing the binding of its ligand, CCL2.[7] This blockade inhibits the downstream signaling cascade, which includes G-protein activation, calcium mobilization, and ultimately, chemotaxis of CCR2-expressing cells.[5][8]

Quantitative Data Summary

The following table summarizes the in vitro potency of **RS102895 hydrochloride** from various studies.

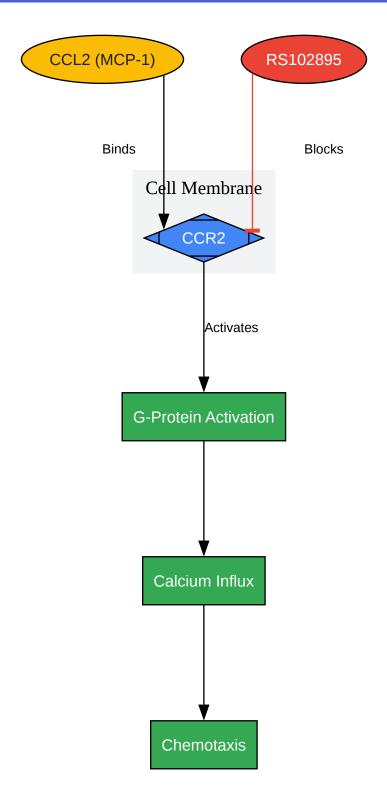


Assay Type	Target	Cell Line/Syste m	Ligand	IC50	Reference
Receptor Binding	Human CCR2b	Transfected CHO cells	[125I]-MCP-1	360 nM	
Receptor Binding	Human CCR1	Transfected CHO cells	[125I]-MIP-1α	17.8 μΜ	
Calcium Influx	Human CCR2b	CRL-1657 cells	MCP-1	31 nM	
Calcium Influx	Human CCR2b	CRL-1657 cells	MCP-3	130 nM	
Chemotaxis	Human monocytic cells	THP-1	MCP-1	1.7 μΜ	
Chemotaxis	Human monocytic cells	THP-1	RANTES	37 μΜ	

Signaling Pathway

The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage migration. **RS102895 hydrochloride** acts by blocking this initial interaction.





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Figure 1: CCR2 Signaling Pathway and Inhibition by RS102895.

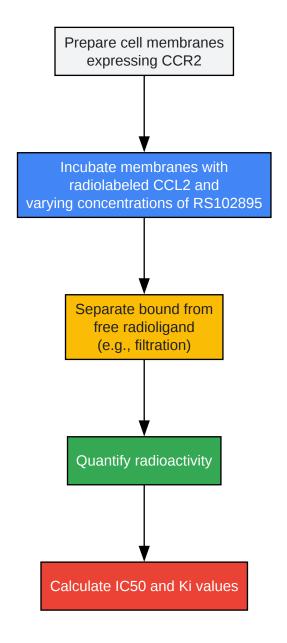
Experimental Protocols



CCR2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of **RS102895 hydrochloride** to the CCR2 receptor using a competitive binding assay with a radiolabeled ligand.

Experimental Workflow:



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Figure 2: Workflow for CCR2 Receptor Binding Assay.

Materials:



- Cells or cell membranes expressing the human CCR2b receptor (e.g., from transfected CHO or HEK293 cells).
- Radiolabeled CCL2 (e.g., [125I]-CCL2).
- RS102895 hydrochloride.
- Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
- Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4).
- Glass fiber filters.
- · Scintillation counter and scintillation fluid.

Procedure:

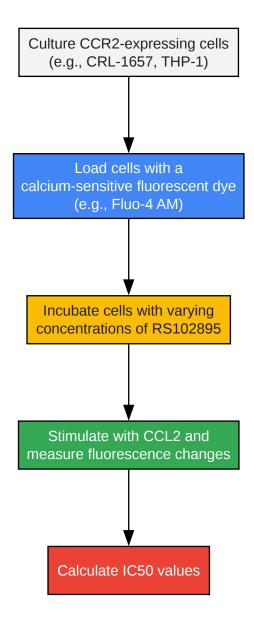
- Prepare a dilution series of **RS102895 hydrochloride** in binding buffer.
- In a 96-well plate, add 50 μL of binding buffer, 25 μL of radiolabeled CCL2 (at a final concentration close to its Kd), and 25 μL of the RS102895 hydrochloride dilution series.
- Add 100 μL of the cell membrane preparation to each well.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Harvest the contents of each well onto glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Plot the data as percentage of specific binding versus the log concentration of RS102895
 hydrochloride and determine the IC50 value using non-linear regression.

Calcium Influx Assay



This assay measures the ability of **RS102895 hydrochloride** to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Experimental Workflow:



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Figure 3: Workflow for Calcium Influx Assay.

Materials:

CCR2-expressing cells (e.g., CRL-1657 or THP-1).



- · Cell culture medium.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- RS102895 hydrochloride.
- CCL2.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Seed the CCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
- Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to a final concentration of 2-5 μM.
- Remove the culture medium from the cells and add 100 μL of the dye loading solution to each well.
- Incubate the plate for 60 minutes at 37°C.
- Wash the cells twice with assay buffer, leaving 100 μL of buffer in each well.
- Prepare a dilution series of **RS102895 hydrochloride** and add 50 μ L to the appropriate wells. Incubate for 15-30 minutes at room temperature.
- Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Inject 50 μL of CCL2 (at a final concentration that elicits a submaximal response, e.g., EC80)
 into each well and record the fluorescence signal for at least 60 seconds.



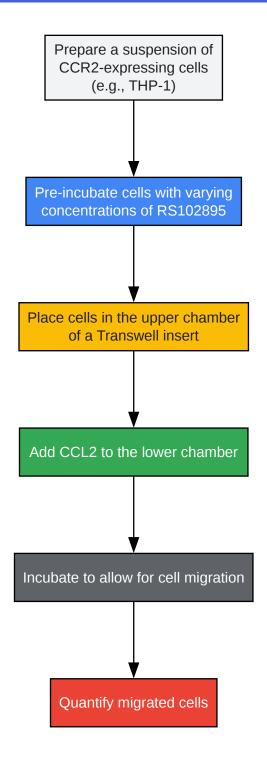
• Calculate the increase in fluorescence for each well and plot the percentage of inhibition versus the log concentration of **RS102895 hydrochloride** to determine the IC50 value.

Chemotaxis Assay

This assay evaluates the ability of **RS102895 hydrochloride** to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Experimental Workflow:





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Figure 4: Workflow for Chemotaxis Assay.

Materials:

• CCR2-expressing cells (e.g., THP-1).



- Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
- RS102895 hydrochloride.
- CCL2.
- Transwell inserts (with a pore size of 5 μm for monocytic cells).
- 24-well companion plates.
- A method for quantifying cells (e.g., a fluorescent dye like Calcein-AM and a fluorescence plate reader, or a hemocytometer).

Procedure:

- Culture THP-1 cells and resuspend them in chemotaxis medium at a concentration of 1 x 106 cells/mL.
- Prepare a dilution series of RS102895 hydrochloride in chemotaxis medium.
- In a separate plate, pre-incubate the cell suspension with the RS102895 hydrochloride dilutions for 30 minutes at 37°C.
- Add 600 µL of chemotaxis medium containing CCL2 (at a concentration that induces optimal migration) to the lower wells of the 24-well companion plate. Add medium without CCL2 to the negative control wells.
- Place the Transwell inserts into the wells.
- Add 100 μL of the pre-incubated cell suspension to the top of each Transwell insert.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
- Carefully remove the Transwell inserts. Remove the non-migrated cells from the top of the membrane with a cotton swab.
- Quantify the number of cells that have migrated to the bottom of the insert or the lower well.

 This can be done by staining the migrated cells with a fluorescent dye and measuring the



fluorescence, or by lysing the cells and using a DNA quantification assay.

Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895
 hydrochloride and determine the IC50 value.

Storage and Handling

RS102895 hydrochloride should be stored under desiccating conditions at room temperature for up to 12 months. For long-term storage, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Stock solutions can be prepared in DMSO (soluble up to 75 mM).[3] When preparing for in vivo experiments, ensure the appropriate solvent is used based on the administration route.[4] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

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